molecular formula C18H23NO5 B13471758 Methyl 1-({[(benzyloxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Methyl 1-({[(benzyloxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B13471758
M. Wt: 333.4 g/mol
InChI Key: KBGOHGUIMSTZEO-UHFFFAOYSA-N
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Description

Methyl 1-({[(benzyloxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is a complex organic compound with the molecular formula C18H23NO4. This compound is known for its unique bicyclic structure, which includes an oxabicyclo[2.2.2]octane ring system. The presence of a benzyloxycarbonyl group and a carboxylate ester makes it a versatile molecule in organic synthesis and various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-({[(benzyloxy)carbonyl]amino}methyl)-2-oxabicyclo[222]octane-4-carboxylate typically involves multiple steps One common method starts with the preparation of the oxabicyclo[22The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-({[(benzyloxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Methyl 1-({[(benzyloxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-({[(benzyloxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The oxabicyclo[2.2.2]octane ring system provides a rigid framework that can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate
  • Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate

Uniqueness

Methyl 1-({[(benzyloxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to its specific substitution pattern and the presence of the oxabicyclo[2.2.2]octane ring system. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

methyl 1-(phenylmethoxycarbonylaminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C18H23NO5/c1-22-15(20)17-7-9-18(10-8-17,24-13-17)12-19-16(21)23-11-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,19,21)

InChI Key

KBGOHGUIMSTZEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(CC1)(OC2)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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